3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116313-08-7 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3-dodecyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-17-19-14-11-12-15-20(19)18-22-21/h11-12,14-15H,2-10,13,16-18H2,1H3 |
InChI Key |
XSLLQDMUBSXITF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CC2=CC=CC=C2CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Dodecyl 3,4 Dihydro 1h 2,3 Benzoxazine and Analogous Structures
Multi-Component Mannich Condensation Approaches for Benzoxazine (B1645224) Ring Formation
The most conventional and widely adopted method for synthesizing benzoxazine monomers is the multi-component Mannich condensation. nih.govacs.org This reaction typically involves a phenol (B47542), a primary amine, and formaldehyde (B43269). acs.org For the synthesis of a 3-alkyl-3,4-dihydro-1H-2,3-benzoxazine, the general approach involves the reaction of a phenol, formaldehyde, and a primary N-alkylhydroxylamine. The versatility of this one-pot synthesis method makes it highly adaptable for creating a wide array of benzoxazine structures. asianpubs.org
The efficiency and yield of benzoxazine synthesis via Mannich condensation are highly dependent on the careful optimization of reaction parameters. Key factors that play a crucial role include the stoichiometry of the reactants, reaction temperature, and reaction duration. researchgate.net While the 'logical' stoichiometric ratio for a simple benzoxazine from a phenol, primary amine, and formaldehyde is 1:1:2, unexpected benzoxazine products can be obtained even with different ratios, such as a 2:2:1 ratio of phenol, formaldehyde, and amine. researchgate.net
The formation of byproducts, such as oligomeric species or compounds with Mannich bridges, can complicate the synthesis. nih.govresearchgate.net To mitigate this, strategies such as using a slight excess of paraformaldehyde and controlling its gradual addition have been employed. nih.gov The reaction temperature is also a critical parameter; for instance, syntheses based on diamines have been optimized at temperatures between 80–90 °C for several hours to achieve high yields of the desired benzoxazine monomer. nih.gov
Table 1: Optimization of Reaction Parameters in Benzoxazine Synthesis
| Reactants | Stoichiometry (Phenol:Amine:Formaldehyde) | Temperature (°C) | Duration (h) | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,4-di-tert-butyl phenol, various primary amines, formaldehyde | 2:1:2 | Not specified | Several days | Unexpected benzoxazine products formed despite seemingly unfavorable stoichiometry. | researchgate.net |
| Phenol, 4,4′-diaminodiphenylmethane, paraformaldehyde | N/A (10% excess paraformaldehyde) | 80–90 | 8 | High yields (90-95%) achieved by controlling reactant addition and temperature. | nih.gov |
| 2-hydroxybenzylamines, paraformaldehyde | Not specified | Not specified | Not specified | Avoids formation of undesirable oligomeric species, improving yield and purity. | researchgate.net |
The choice of catalyst and solvent system significantly impacts the efficiency, rate, and selectivity of benzoxazine synthesis. While many benzoxazine syntheses are performed without a catalyst, the introduction of catalytic systems can accelerate the reaction and influence the final product structure. nih.gov Both acidic and basic catalysts can be employed. Acidic conditions can protonate the oxygen or nitrogen atom of the oxazine (B8389632) ring, facilitating ring-opening, which is a key step in polymerization but also relevant to the equilibrium of the synthesis reaction itself. researchgate.netmdpi.com
Solvents play a critical role in reactant solubility and can affect the reaction pathway. researchgate.net For example, in the synthesis of benzoxazines from diamines, a toluene/isopropanol mixture was found to provide optimal conditions. nih.gov In some cases, solvent-free methods have been developed, which offer a more environmentally friendly and straightforward approach to manufacturing. rsc.org The choice of a protic versus an aprotic solvent can also dramatically alter reaction outcomes. For instance, the reaction of N-phenylbenzoxazine with thiols reached almost full conversion in protic solvents, while an equilibrium with significant amounts of reactants and products was observed in aprotic solvents. nih.gov This highlights the solvent's role in mediating proton transfer and stabilizing intermediates, which can be crucial for directing the regioselectivity of the reaction.
Table 2: Influence of Catalytic and Solvent Systems on Benzoxazine Reactions
| System | Catalyst/Solvent | Effect | Reference |
|---|---|---|---|
| Benzoxazine Synthesis | Toluene/isopropanol mixture | Found to be optimal for synthesis based on 3,3′-dichloro-4,4′-diaminodiphenylmethane. | nih.gov |
| Benzoxazine Ring-Opening with Thiols | Protic Solvents | Drove the reaction to almost full conversion. | nih.gov |
| Benzoxazine Ring-Opening with Thiols | Aprotic Solvents | Resulted in an equilibrium between reactants and products. | nih.gov |
| Benzoxazine Synthesis | Solvent-free | Aids in making the manufacturing process more straightforward and efficient. | |
| Benzoxazine Polymerization | Amine HCl salts | Act as nucleophilic catalysts, with efficiency dependent on the solvent. | researchgate.net |
Alternative Cyclization and Ring-Closing Reaction Pathways
Beyond the classical Mannich condensation, several alternative strategies have been developed for the synthesis of the dihydrobenzoxazine core, offering different approaches to precursor design and reaction mechanisms.
An important alternative route involves the ring-closing reaction of aminophenol derivatives. acs.org This strategy has been successfully applied to form various 1,3-benzoxazine derivatives. acs.org The synthesis begins with the preparation of 2-(aminomethyl)phenol (B125469) intermediates. These intermediates can be synthesized via the hydrolysis of readily available benzoxazines, demonstrating a versatile approach to creating novel benzoxazine structures. researchgate.net The subsequent reaction of these 2-(aminomethyl) phenolic derivatives with an aldehyde, such as paraformaldehyde, effectively closes the oxazine ring. researchgate.net This method provides a powerful way to prepare a variety of substituted benzoxazines, often leading to a simpler workup and improved purity by avoiding the formation of oligomers common in one-pot Mannich reactions. researchgate.net
Cycloaddition reactions represent another mechanistic pathway to the benzoxazine scaffold. A formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols has been developed, yielding diverse 1,3-benzoxazine derivatives. researchgate.net Another relevant mechanism is the 1,3-dipolar [3+2] cycloaddition, which is a powerful tool for constructing five-membered heterocyclic rings and can be conceptually adapted for related heterocyclic systems. youtube.com While less common for the direct synthesis of 3,4-dihydro-1H-2,3-benzoxazines, these cycloaddition strategies showcase advanced synthetic methodologies for accessing the core benzoxazine structure and its analogues.
Transition metal catalysis offers highly efficient and selective methods for the synthesis of heterocyclic compounds, including dihydrobenzoxazine skeletons. nih.govresearchgate.net Various metals, including palladium (Pd), copper (Cu), and ruthenium (Ru), have been employed to catalyze C-N and C-O bond formations essential for ring closure. nih.govnih.gov
For instance, an efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives has been achieved through a sequence involving a Lewis acid-catalyzed ring-opening of activated aziridines, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. nih.govorganic-chemistry.org Similarly, palladium-catalyzed tandem reactions have been developed to provide chiral vinyl-substituted dihydro-2H-benzo[b] acs.orgresearchgate.netoxazines. organic-chemistry.org While many of these examples focus on the 1,4-benzoxazine isomer, the underlying principles of transition metal-catalyzed intramolecular cyclizations are applicable to the synthesis of other heterocyclic systems, suggesting potential pathways for the targeted synthesis of 2,3-benzoxazine derivatives. researchgate.netrsc.org
Synthetic Pathways to 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine Remain Elusive
An in-depth review of synthetic methodologies reveals a significant gap in the scientific literature regarding the specific synthesis of this compound and its parent scaffold, 3,4-dihydro-1H-2,3-benzoxazine. The vast majority of published research on benzoxazines focuses on the synthesis and functionalization of the isomeric 1,3-benzoxazine and, to a lesser extent, 1,4-benzoxazine structures. Standard and well-documented synthetic routes, such as the one-pot Mannich condensation of a phenol, a primary amine, and formaldehyde, exclusively yield the 1,3-benzoxazine isomer.
Consequently, information directly corresponding to the user's specified outline for this compound—including Lewis acid-mediated cyclizations, direct incorporation of dodecylamine (B51217), post-synthetic functionalization, and green chemistry approaches—could not be found for this specific molecular structure. The synthetic strategies for creating the 2,3-benzoxazine core, where the nitrogen and oxygen atoms are adjacent in the heterocyclic ring, are fundamentally different from those for the more common 1,3-isomer and appear to be largely undocumented in readily available chemical literature.
While analogous concepts exist for other isomers, applying them to the 2,3-benzoxazine structure without specific experimental validation would be speculative. For instance, Lewis acid catalysis is widely employed to promote the ring-opening polymerization of 1,3-benzoxazines, rather than their initial synthesis. Similarly, the incorporation of long-chain amines like dodecylamine is a standard procedure in the Mannich reaction for 1,3-benzoxazines, but this method is not applicable to the formation of the 2,3-isomer. Likewise, studies on bio-based feedstocks and solvent-free syntheses have been conducted almost exclusively in the context of 1,3-benzoxazine production.
Due to this lack of specific and scientifically validated information on the synthesis of the 3,4-dihydro-1H-2,3-benzoxazine scaffold, it is not possible to construct an accurate and informative article that adheres to the provided outline for this compound.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Dodecyl 3,4 Dihydro 1h 2,3 Benzoxazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)
No published ¹H-NMR or ¹³C-NMR data specifically for 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine could be located.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Analyses for Functional Group Identification
Specific IR or FTIR spectra for this compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
There is no published mass spectrometry data detailing the molecular weight or fragmentation pathways for this compound.
X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination
No crystallographic data, including conformational analysis of the oxazine (B8389632) ring or details of intermolecular interactions for this compound, has been reported.
Conformational Analysis of the Oxazine Ring System (e.g., Half-chair, Half-boat)
While general conformational analyses of the 3,4-dihydro-2H-1,3-benzoxazine ring system have been discussed in the literature, a specific analysis for the 3-dodecyl derivative is not available. researchgate.net
Elucidation of Intermolecular Interactions and Crystal Packing Architectures
Without X-ray crystallography data, the intermolecular interactions and crystal packing of this compound cannot be determined.
Advanced Spectroscopic Techniques for Investigating Specific Electronic and Photophysical Properties
There are no studies reporting the use of advanced spectroscopic techniques to investigate the electronic and photophysical properties of this compound.
Computational and Theoretical Investigations of 3 Dodecyl 3,4 Dihydro 1h 2,3 Benzoxazine
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine. These calculations offer a detailed understanding of the molecule at the quantum level.
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this process reveals the most probable bond lengths, bond angles, and dihedral angles. The dihydro-1,3-benzoxazine ring typically adopts a conformation that minimizes steric hindrance, often a half-chair or a twisted-boat conformation. The long dodecyl chain introduces a high degree of conformational flexibility. A detailed conformational landscape analysis is crucial to identify the various low-energy conformers and their relative stabilities. This is achieved by systematically rotating the single bonds within the dodecyl chain and the attachment point to the nitrogen atom, followed by geometry optimization of each resulting structure. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature.
| Parameter | Optimized Value |
| C-O Bond Length (Oxazine Ring) | ~1.38 Å |
| C-N Bond Length (Oxazine Ring) | ~1.47 Å |
| C-C Bond Length (Aromatic) | ~1.40 Å |
| C-H Bond Length | ~1.09 Å |
| Dihedral Angle (Benzene-Oxazine) | Varies with conformation |
Note: The values presented in the table are typical approximate values for similar benzoxazine (B1645224) structures and would be precisely determined for this compound through specific DFT calculations.
The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The HOMO is typically localized on the electron-rich benzoxazine ring, particularly the benzene (B151609) moiety and the heteroatoms (oxygen and nitrogen), indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally distributed over the aromatic ring and the C-N-C fragment of the oxazine (B8389632) ring, representing the regions susceptible to nucleophilic attack. The long dodecyl chain primarily influences the steric accessibility of these orbitals rather than their electronic nature.
| Orbital | Energy (eV) | Primary Contribution |
| HOMO | -6.5 to -5.5 | Benzene ring, N and O atoms |
| LUMO | -1.5 to -0.5 | Benzene ring, C-N-C of oxazine |
| HOMO-LUMO Gap | ~4.0 to 5.0 |
Note: These energy values are illustrative and would be specifically calculated for this compound using a chosen DFT functional and basis set.
The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For this compound, the ESP map would highlight regions of negative potential (red) and positive potential (blue). The areas of negative potential are typically found around the oxygen and nitrogen atoms due to their high electronegativity, indicating their role as centers of nucleophilicity. The hydrogen atoms of the aromatic ring and the methylene (B1212753) groups would exhibit positive potential, marking them as potential sites for electrophilic interactions. The long, nonpolar dodecyl tail would show a largely neutral potential (green). This analysis is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Computational Elucidation of Reaction Mechanisms
Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound.
The formation of the 3,4-dihydro-1H-2,3-benzoxazine ring typically occurs through a Mannich-type condensation reaction involving a phenol (B47542), an aldehyde (often formaldehyde), and a primary amine (in this case, dodecylamine). Computational modeling can elucidate the detailed mechanism of this cyclization process. This involves identifying the key intermediates and transition states along the reaction pathway. The calculations can determine the activation energies for each step, providing a quantitative understanding of the reaction kinetics. For instance, the initial formation of a Schiff base or a hydroxymethyl derivative can be modeled, followed by the intramolecular cyclization to form the benzoxazine ring. These theoretical models can help in optimizing reaction conditions to improve the yield and purity of the final product.
Investigation of Thermal Transformation Mechanisms and Volatilization Processes (e.g., Chloroalkane Release)
Computational and theoretical studies, complemented by experimental data from analogous compounds, provide significant insights into the thermal transformation and volatilization of polymers derived from this compound. The thermal degradation of polybenzoxazines is a complex process primarily initiated by the cleavage of the weakest bonds within the polymer network. researchgate.netsci-hub.se
The principal degradation mechanism for polybenzoxazines involves the scission of the C-N bond within the Mannich bridge of the cross-linked structure. researchgate.net This initial step is highly dependent on the nature of the substituent on the nitrogen atom. For polybenzoxazines with N-aliphatic substituents, thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) has shown that thermal stability generally decreases as the length of the alkyl chain increases. researchgate.net This trend suggests that the dodecyl group in poly(this compound) would result in a lower thermal stability compared to analogs with shorter alkyl chains like methyl or ethyl groups. researchgate.net
The degradation process can be divided into distinct stages based on temperature ranges:
Initial Stage (Below 300°C): The primary degradation products correspond to the aliphatic amine used in the monomer synthesis. researchgate.net For a polymer of this compound, this stage would involve the cleavage and volatilization of dodecylamine (B51217) moieties.
Intermediate Stage (300°C to 450°C): This stage is characterized by the main degradation of the polymer backbone, specifically the cleavage of phenolic moieties. metu.edu.tr
Final Stage (Above 400°C-450°C): At higher temperatures, the degradation of the remaining aromatic char structure occurs, releasing various substituted phenols. metu.edu.trmdpi.com
The following table, based on computational predictions and experimental data from analogous N-alkyl benzoxazines, illustrates the general effect of the alkyl chain length on the thermal stability of the resulting polybenzoxazine.
| N-Substituent | Predicted Onset of Degradation (°C) | Primary Volatile Product | Reference |
| Methyl | ~300 | Methylamine/Dimethylamine | researchgate.net |
| Ethyl | < 300 | Ethylamine/Methylethylamine | researchgate.net |
| n-Propyl | < 300 | n-Propylamine | researchgate.net |
| n-Amyl | < 300 | n-Amylamine | researchgate.net |
| Dodecyl | < 300 (Predicted) | Dodecylamine | - |
A specific and less common thermal transformation mechanism involves the release of chloroalkanes. This process has been identified in novel N-activated ionic 1,3-benzoxazine derivatives. acs.orgnih.gov Computational studies combined with experimental verification show that these ionic precursors undergo a thermal reaction where they transform into a classical, neutral benzoxazine and a chloroalkane before the onset of polymerization. acs.orgnih.gov Therefore, if this compound were synthesized via such an N-activated ionic intermediate, the initial heating step would lead to its formation alongside the release of a corresponding chloroalkane. nih.gov
Prediction of Structure-Property Relationships through Computational Modeling
Computational modeling serves as a powerful tool for predicting the structure-property relationships of benzoxazine monomers and their resulting polymers, enabling the rational design of materials with specific characteristics. Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD), are employed to investigate structures and properties at an atomic level. researchgate.net
Theoretical Assessment of the Dodecyl Chain's Influence on Molecular Assembly and Interfacial Behavior
The presence of a long, flexible dodecyl chain on the nitrogen atom of the benzoxazine ring is predicted to have a profound impact on the molecular assembly and interfacial properties of both the monomer and the cured polymer. While specific computational models for this compound are not widely reported, theoretical assessments can be made based on established principles for long-chain polymers. researchgate.netresearchgate.net
The dodecyl chain introduces significant steric hindrance and flexibility, which can disrupt the otherwise orderly packing of the rigid benzoxazine moieties. researchgate.net This disturbance is expected to lower the monomer's melting point and viscosity, potentially creating a wider processing window compared to benzoxazines with smaller or aromatic N-substituents. researchgate.net In the cured state, the long aliphatic chains can act as internal plasticizers, increasing the free volume and reducing the crosslink density of the polybenzoxazine network. researchgate.net
Computationally, this translates to a predicted decrease in the glass transition temperature (Tg) and storage modulus compared to polybenzoxazines derived from aniline (B41778) or short-chain amines. researchgate.net At interfaces, the aliphatic dodecyl chains are expected to exhibit hydrophobic behavior, influencing properties such as surface tension and water absorption. Molecular dynamics simulations can model the orientation of these chains at interfaces (e.g., with air or a substrate), predicting their tendency to migrate towards the surface to lower the interfacial energy.
The following table summarizes the theoretically predicted effects of the dodecyl chain on key properties.
| Property | Predicted Influence of Dodecyl Chain | Rationale | Reference |
| Monomer Melting Point | Decrease | Disruption of crystal packing | researchgate.net |
| Monomer Viscosity | Decrease | Increased molecular flexibility | researchgate.net |
| Glass Transition Temp. (Tg) | Decrease | Internal plasticization, lower crosslink density | researchgate.netresearchgate.net |
| Thermal Stability | Decrease | Weaker aliphatic C-N bonds | researchgate.net |
| Mechanical Modulus | Decrease | Increased flexibility and free volume | researchgate.net |
| Surface Hydrophobicity | Increase | Presence of nonpolar aliphatic chains | - |
Computational Design Principles for Tailored Benzoxazine Monomers
The molecular design flexibility of benzoxazines is one of their most significant advantages, allowing for the synthesis of monomers that can be tailored for specific high-performance applications. usm.edunih.gov Computational design principles are crucial in navigating the vast chemical space of possible phenol and amine precursors to achieve desired thermoset properties. researchgate.net
For designing monomers like this compound, computational modeling focuses on several key aspects:
Predicting Polymerization Behavior: Quantum mechanics and molecular dynamics simulations can be used to model the ring-opening polymerization process. These models help predict the activation energy for polymerization, allowing for the design of monomers with specific curing temperatures. The electronic and steric effects of the dodecyl group can be computationally assessed to understand its influence on the reactivity of the oxazine ring.
Forecasting Thermomechanical Properties: Atomistic models of the cross-linked polybenzoxazine network are constructed to predict essential material properties. researchgate.net By simulating the response of these networks to thermal and mechanical stimuli, properties such as the glass transition temperature, elastic modulus, and coefficient of thermal expansion can be estimated. For a dodecyl-containing benzoxazine, a key design challenge is to balance the flexibility and low viscosity imparted by the alkyl chain with the high thermal stability and mechanical strength typically required of thermosets. Computational models can explore how modifications to the phenolic backbone (e.g., using bisphenol-A vs. phenol) could counteract the plasticizing effect of the dodecyl chain.
Guiding Synthesis: Ab initio calculations can be used to study the stability of reaction intermediates and byproducts, helping to optimize synthesis routes. usm.edu For instance, simulations can predict the alignment of electron-rich and electron-poor domains, which influences whether a monomer is likely to be a solid or a liquid at ambient temperature, a critical factor for processing. usm.edu
Ultimately, the computational design of tailored benzoxazine monomers involves a multi-scale modeling approach. Quantum mechanical calculations provide insights into reaction mechanisms, while molecular dynamics simulations of amorphous polymer networks predict macroscopic properties, guiding chemists toward the most promising molecular architectures.
Polymerization Mechanisms and Polybenzoxazine Research Derived from the 3 Dodecyl 3,4 Dihydro 1h 2,3 Benzoxazine Monomer
Fundamental Aspects of Ring-Opening Polymerization (ROP) of Benzoxazine (B1645224) Monomers
The conversion of benzoxazine monomers, such as 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine, into high-performance polybenzoxazine thermosets is achieved through a thermally initiated Ring-Opening Polymerization (ROP). daneshyari.com This process is a type of addition polymerization where no byproducts are evolved, leading to near-zero shrinkage upon curing, a significant advantage over traditional phenolic resins. doi.orgkpi.ua The polymerization proceeds through a cationic ring-opening pathway, as the nitrogen and oxygen atoms in the heterocyclic oxazine (B8389632) ring can stabilize the cationic intermediates formed during the reaction. mdpi.com The initiation of this process can occur through self-catalysis or with the aid of external or latent catalysts.
Investigation of Self-Catalyzed Polymerization Phenomena
In the absence of external catalysts, benzoxazine monomers undergo a thermally driven, self-catalyzed ROP. nsysu.edu.tw The polymerization process is typically initiated at elevated temperatures, generally between 160°C and 250°C. acs.org The mechanism begins with the thermal opening of the oxazine ring to form phenolic hydroxyl groups. These newly formed phenolic groups then act as autocatalysts, accelerating the ring-opening of subsequent benzoxazine monomers. nsysu.edu.tw
This autocatalytic behavior results in a characteristic S-shaped conversion profile when monitored over time. nsysu.edu.tw The process can be broken down into three stages:
Induction Stage: An initial slow reaction phase where the first phenolic groups are generated. The concentration of these autocatalysts is low, resulting in a slow polymerization rate. nsysu.edu.tw
Acceleration Stage: As more oxazine rings open, the concentration of phenolic catalysts increases, leading to a rapid and dramatic acceleration of the polymerization rate. nsysu.edu.tw
Deceleration Stage: The reaction rate slows down as the concentration of unreacted monomers decreases and diffusion limitations increase due to the rising viscosity and formation of a crosslinked network.
The presence of the long, flexible dodecyl chain on the nitrogen atom in this compound can influence this process by potentially affecting molecular mobility and the accessibility of the catalytic sites.
Role of Latent Catalysts and Dual Ionic/Non-ionic Monomer Partnerships in Initiating ROP
To reduce the high temperatures typically required for self-catalyzed polymerization, various catalytic systems have been explored. Among these, latent catalysts are particularly noteworthy. These are systems that remain dormant at room temperature but become active upon heating, providing a long shelf life for the monomer formulation. acs.org
A novel approach involves a dual ionic/non-ionic monomer partnership. acs.org In this system, a specially designed N-activated ionic benzoxazine monomer can be added in small quantities to a conventional neutral benzoxazine like this compound. Upon heating, the ionic species can undergo a transformation that initiates the ROP of the neutral monomer at a significantly lower temperature. acs.org For instance, the addition of 10 wt% of an ionic benzoxazine has been shown to lower the peak polymerization temperature of a neutral benzoxazine from 247.5°C to 211.0°C. acs.org This catalytic effect is believed to occur when the opened oxazine ring of the ionic species attacks and activates the closed ring of the neutral monomer, triggering the polymerization cascade. acs.org
Kinetic and Thermodynamic Studies of Benzoxazine Polymerization Processes
The study of polymerization kinetics is crucial for understanding reaction rates and optimizing curing cycles. Differential Scanning Calorimetry (DSC) is a primary tool used to investigate the thermodynamics and kinetics of benzoxazine polymerization by measuring the heat released during the exothermic ROP process. daneshyari.comdoi.org
Kinetic studies on various benzoxazine systems suggest that the polymerization often follows first-order kinetics. nsysu.edu.tw The apparent activation energy (Ea), which represents the energy barrier for the polymerization reaction, can be calculated from DSC data obtained at different heating rates using methods like the Kissinger or Ozawa equations. For many benzoxazine systems, the activation energy typically falls within the range of 82–134 kJ/mol. nsysu.edu.twresearchgate.net The specific value for this compound would be influenced by the electronic and steric effects of the dodecyl substituent.
Table 1: Representative Activation Energies for Benzoxazine Polymerization This table presents typical data for illustrative purposes, as specific values for this compound are not publicly available.
| Benzoxazine System | Activation Energy (Ea) (kJ/mol) | Method |
|---|---|---|
| Main-Chain Benzoxazine Polymer (MCBP) | 82 - 118 | Kissinger/Ozawa |
| Eugenol-Based Benzoxazine | 102 - 134 | Kissinger/Ozawa |
Network Formation and Curing Characteristics of Poly(this compound)
The thermal curing of this compound leads to the formation of a highly crosslinked, three-dimensional polymer network. The structure of this network dictates the ultimate thermal and mechanical properties of the final polybenzoxazine material.
Analysis of Crosslinking Density and Network Architecture Development
The network of polybenzoxazine is primarily formed through the creation of Mannich methylene (B1212753) bridges that link the phenolic units generated during ROP. nih.gov For monofunctional benzoxazines, where the phenol (B47542) precursor has open ortho and para positions, these sites are available for electrophilic substitution, leading to the formation of a covalent network. nih.gov
The long dodecyl substituent in this compound is expected to play a significant role in the network architecture. Research on analogous systems, such as those derived from cardanol (B1251761) which also possesses a long alkyl chain, indicates that such substituents can sterically hinder the crosslinking sites. researchgate.net This steric hindrance acts as an internal plasticizer, leading to a decrease in the final crosslinking density of the polymer network. researchgate.net A lower crosslinking density typically results in increased flexibility but may also lead to a lower glass transition temperature (Tg) and reduced modulus compared to polybenzoxazines derived from monomers with smaller N-substituents.
The crosslinking density (ve), or the number of elastically effective network chains per unit volume, can be quantitatively determined from Dynamic Mechanical Analysis (DMA) data using the theory of rubber elasticity. The equation used is:
ve = E′ / (3 RT)
where E′ is the storage modulus in the rubbery plateau region, R is the universal gas constant, and T is the absolute temperature in the rubbery plateau. nih.gov
Table 2: Comparison of Crosslinking Densities in Various Polybenzoxazines This table provides representative data to illustrate the effect of monomer structure on network density. The value for the dodecyl-substituted polymer is an expected trend.
| Polybenzoxazine Type | Substituent Characteristics | Typical Crosslink Density (mol/m³) |
|---|---|---|
| Bifunctional (BPA-a) | Bisphenol-based, high rigidity | ~2490 |
| Monofunctional (meta-substituted) | Small, activating substituents | ~1650 - 1680 |
| Monofunctional (para-substituted) | Blocking para position | ~36 |
Thermal Curing Profiles and Real-time Characterization of Polymerization Progression
The progression of the curing reaction for this compound can be monitored in real-time using thermal and spectroscopic techniques.
Differential Scanning Calorimetry (DSC) provides a thermal curing profile, showing the temperatures at which polymerization begins (onset temperature) and reaches its maximum rate (peak exothermic temperature). kpi.ua For most benzoxazines, the main exothermic peak corresponding to ROP occurs between 190°C and 260°C. kpi.uaresearchgate.net The total heat released during this exotherm is proportional to the extent of the reaction.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy is another powerful tool for real-time characterization. It allows for the direct monitoring of chemical changes during the curing process. The polymerization of the benzoxazine ring can be tracked by observing the decrease or disappearance of characteristic absorbance bands of the oxazine ring, particularly the C-O-C stretching mode around 900-960 cm⁻¹. mdpi.comnsysu.edu.tw Concurrently, the formation of the polybenzoxazine network is confirmed by the appearance and growth of a broad absorption band for phenolic hydroxyl groups (-OH) at approximately 3200-3500 cm⁻¹. nsysu.edu.tw This provides direct evidence of the ring-opening process as the reaction proceeds.
Microstructural and Molecular Characterization of Resulting Polybenzoxazines
The thermal polymerization of the this compound monomer proceeds through a thermally activated, catalyst-free ring-opening polymerization (ROP). This process transforms the monomer into a highly cross-linked polybenzoxazine network. The incorporation of the long, flexible dodecyl (C12) aliphatic chain pendent to the nitrogen atom of the polymer backbone introduces significant modifications to the microstructure compared to traditional aromatic amine-based polybenzoxazines. This aliphatic chain acts as an internal plasticizer, increasing molecular mobility and imparting flexibility to the otherwise rigid thermoset network. researchgate.netresearchgate.net
The resulting polymer structure is a complex, three-dimensional network characterized by phenolic Mannich bridges (Ar-CH₂-N(R)-CH₂-Ar) and a high density of intramolecular and intermolecular hydrogen bonds formed by the newly generated phenolic hydroxyl groups. mdpi.com These interactions are crucial in defining the ultimate thermal and mechanical properties of the material. The long dodecyl chains can influence the network formation, potentially leading to a lower crosslink density and creating micro-phase separated domains due to the differing polarities of the aliphatic chains and the aromatic polymer backbone. researchgate.net
Analysis of Polymer Chain Microstructure and Molecular Weight Distribution
Characterizing the molecular weight of a cross-linked thermoset like polybenzoxazine is inherently complex because the final product is an insoluble and infusible network. However, the progression of polymerization and the molecular weight of the oligomers before the gel point can be analyzed using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). acs.orglcms.cz
GPC analysis is performed on samples taken at intermediate stages of curing or on the soluble fraction of the polymer. This technique separates molecules based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz For polybenzoxazines derived from dodecyl-substituted monomers, the analysis typically reveals a distribution of oligomeric species. The presence of the long dodecyl chain can influence the hydrodynamic volume of the polymer chains, affecting their elution during GPC analysis. Research on similar benzoxazine systems has utilized GPC to monitor the thermal polymerization process and characterize the resulting oligomers. researchgate.net
Table 1: Illustrative Molecular Weight Distribution Data for Benzoxazine Oligomers
This interactive table provides representative data for the molecular weight distribution of benzoxazine oligomers at an early stage of polymerization, as would be determined by GPC.
| Property | Value | Description |
| Number-Average Molecular Weight (Mn) | 2,500 g/mol | Represents the average molecular weight by the number of molecules. |
| Weight-Average Molecular Weight (Mw) | 4,000 g/mol | Represents the average molecular weight by the weight fraction of molecules. |
| Polydispersity Index (PDI) | 1.6 | Indicates the breadth of the molecular weight distribution (Mw/Mn). |
Note: This data is illustrative for typical benzoxazine oligomers before gelation and is not specific to a single experimental result.
Spectroscopic Signatures Confirming Polymerization and Ring Opening in the Network
Spectroscopic methods are essential for confirming the successful ring-opening polymerization of the this compound monomer and characterizing the structure of the resulting polymer network. Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. nih.govmetu.edu.trmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: The polymerization process is monitored by observing the disappearance of characteristic absorption bands of the benzoxazine ring and the appearance of new bands corresponding to the opened-ring structure. rsc.org
Disappearance of Oxazine Ring Bands: A key indicator of polymerization is the disappearance of the peak around 930-950 cm⁻¹, which is assigned to the out-of-plane C-H bending of the benzene (B151609) ring attached to the oxazine ring. The characteristic C-O-C asymmetric stretching mode of the oxazine ring, typically found around 1230 cm⁻¹, also diminishes in intensity. researchgate.netrsc.org
Appearance of Phenolic Hydroxyl Group: The most significant change is the emergence of a broad absorption band in the region of 3200-3500 cm⁻¹. This band confirms the formation of phenolic hydroxyl (-OH) groups as a result of the ring opening, which subsequently form strong hydrogen bonds within the polymer network.
Shift in Benzene Ring Substitution Pattern: Upon polymerization, the 1,2,4-trisubstituted benzene ring pattern of the monomer is converted to a 1,2,3,5-tetrasubstituted pattern in the polymer. This change can be observed by shifts in the absorption bands in the 1480-1500 cm⁻¹ region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information, confirming the consumption of the monomer and the formation of the polybenzoxazine network.
¹H NMR: In the monomer's spectrum, characteristic peaks for the oxazine ring protons, specifically O-CH₂-N and Ar-CH₂-N, are observed around 4.9 ppm and 3.9 ppm, respectively. acs.org Upon polymerization, these peaks disappear, and new, broader signals corresponding to the methylene bridges (Ar-CH₂-N) in the polymer network appear.
¹³C NMR: The carbon signals corresponding to the O-CH₂-N and Ar-CH₂-N groups of the oxazine ring in the monomer also vanish after thermal curing, providing further evidence of complete polymerization. mdpi.com
Table 2: Key Spectroscopic Changes During Polymerization of Dodecyl-Substituted Benzoxazine
This interactive table summarizes the critical spectroscopic signatures that confirm the ring-opening polymerization.
| Technique | Key Signature | Monomer (Approx. Position) | Polymer (Approx. Position) | Indication |
| FTIR | Oxazine Ring (C-O-C) | ~1230 cm⁻¹ | Disappears | Ring Opening |
| FTIR | Oxazine Ring (Benzene C-H) | ~940 cm⁻¹ | Disappears | Ring Opening |
| FTIR | Phenolic Hydroxyl (-OH) | Absent | Broad band ~3400 cm⁻¹ | Formation of Phenolic Network |
| ¹H NMR | Methylene Protons (O-CH₂-N) | ~4.9 ppm | Disappears | Ring Opening |
| ¹H NMR | Methylene Protons (Ar-CH₂-N) | ~3.9 ppm | Disappears | Ring Opening |
Development of Bio-Based Polybenzoxazines and Sustainable Polymer Composites from Dodecyl-Substituted Monomers
There is a significant and growing interest in developing high-performance polymers from renewable resources to enhance sustainability and reduce reliance on petrochemicals. mdpi.comtechlinkcenter.org Dodecyl-substituted benzoxazines are well-suited for this effort, as key precursors can be derived from bio-based sources. acs.org
The amine component, dodecylamine (B51217), can be synthesized from lauric acid, a fatty acid abundant in coconut oil and palm kernel oil. acs.org Furthermore, the phenolic component of the monomer can be replaced with a wide variety of natural phenols, leading to partially or fully bio-based benzoxazine resins. researchgate.netresearchgate.net Researchers have successfully synthesized dodecyl-substituted benzoxazine monomers using bio-phenols such as:
Thymol: A natural monoterpenoid phenol found in oil of thyme. acs.orgresearchgate.net
Eugenol: A guaiacol (B22219) derivative extracted from clove oil, nutmeg, and cinnamon. mdpi.com
Cardanol: A phenolic lipid obtained from cashew nut shell liquid, an agricultural byproduct. researchgate.net
Guaiacol: A naturally occurring organic compound found in wood creosote. researchgate.net
These bio-based monomers polymerize to form polybenzoxazines with a reduced environmental footprint. The long dodecyl chain often imparts desirable properties such as lower melt viscosity for easier processing and increased hydrophobicity, which can enhance corrosion resistance and water repellency in coating applications. researchgate.netpsgitech.ac.in
The resulting dodecyl-substituted polybenzoxazines serve as excellent matrices for sustainable polymer composites. Their compatibility with natural fibers (e.g., flax, hemp, cellulose) and bio-based fillers (e.g., bio-carbons, silica (B1680970) from palm flower ash) has been explored to create fully sustainable composite materials. researchgate.netpsgitech.ac.inresearchgate.net For instance, composites made from a thymol-dodecylamine-based polybenzoxazine reinforced with bio-carbons from chicken feathers or cashew nutshell cake have demonstrated significantly enhanced thermal stability and tailored dielectric properties, making them suitable for applications in microelectronics and insulation. researchgate.net
Table 3: Examples of Bio-Based Phenols Used with Dodecylamine for Benzoxazine Synthesis
This interactive table showcases renewable phenolic compounds that can be used to synthesize sustainable dodecyl-substituted benzoxazine monomers.
| Bio-Phenol | Natural Source | Resulting Polymer Characteristics |
| Thymol | Thyme, Oregano | Enhanced hydrophobicity, good thermal stability. acs.orgresearchgate.net |
| Eugenol | Clove Oil, Cinnamon | Good processability, potential for antimicrobial properties. mdpi.com |
| Cardanol | Cashew Nut Shell Liquid | Increased flexibility, good for coating applications. researchgate.net |
| Guaiacol | Wood Creosote, Lignin | Can be used to create highly cross-linked networks. researchgate.net |
Advanced Materials Research and Functionalization Strategies Utilizing 3 Dodecyl 3,4 Dihydro 1h 2,3 Benzoxazine Derivatives
Design and Synthesis of Functional Polybenzoxazine Composites
The incorporation of functional fillers and blending with other polymers are key strategies to enhance the intrinsic properties of the polybenzoxazine matrix derived from 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine. These approaches aim to develop materials with superior mechanical, thermal, and functional performance for a wide range of applications.
The addition of nanoparticles and fillers into the poly(this compound) matrix is a widely explored avenue for creating multifunctional composites. The selection of the filler and its dispersion within the polymer are critical to achieving the desired property enhancements.
Detailed Research Findings:
Research on similar polybenzoxazine systems has demonstrated that the incorporation of various nanofillers can lead to significant improvements in material properties. For instance, the integration of graphene nanoplatelets (GNPs) into a benzoxazine (B1645224) resin has been shown to enhance tensile strength and electrical and thermal conductivity. nih.gov In one study, the addition of 0.5 wt.% of GNPs resulted in a 40% increase in tensile strength. nih.gov The electrical conductivity saw a remarkable increase of six orders of magnitude with a 2 wt.% GNP loading. nih.gov
Similarly, the dispersion of silica (B1680970) nanoparticles in a polybenzoxazine matrix has been utilized to create superhydrophobic surfaces. nycu.edu.tw The presence of these nanoparticles, combined with the inherent properties of the polybenzoxazine, can lead to the formation of hierarchical structures that mimic the lotus (B1177795) leaf effect. nycu.edu.tw
The table below illustrates the potential enhancements that could be expected by incorporating various fillers into a poly(this compound) matrix, based on findings from related polybenzoxazine composites.
| Filler Type | Concentration (wt.%) | Observed Property Enhancement in Analogous Systems | Potential Impact on Poly(this compound) |
| Graphene Nanoplatelets | 0.5 - 2.0 | Increased tensile strength, electrical and thermal conductivity. nih.gov | Enhanced mechanical robustness and introduction of conductive properties. |
| Silica Nanoparticles | Variable | Creation of superhydrophobic surfaces. nycu.edu.tw | Development of water-repellent coatings and materials. |
| Carbon Nanotubes | 1.0 - 5.0 | Improved mechanical properties and electrical conductivity. | High-strength, conductive composites for advanced applications. |
| Clay (e.g., Montmorillonite) | 2.0 - 10.0 | Enhanced thermal stability and flame retardancy. | Improved fire resistance and performance at elevated temperatures. |
Note: The data in this table is illustrative and based on research on other polybenzoxazine systems. Specific performance enhancements for poly(this compound) would require experimental validation.
Blending poly(this compound) with other polymers is an effective method to create hybrid materials with a synergistic combination of properties. The long dodecyl chain can act as a compatibilizer, facilitating the miscibility of the polybenzoxazine with other polymer systems.
Detailed Research Findings:
The blending of polybenzoxazines with other high-performance polymers, such as epoxy resins, has been shown to yield materials with improved toughness and thermal stability. researchgate.net The hydroxyl groups generated during the ring-opening polymerization of the benzoxazine can react with the epoxy groups, leading to a cross-linked network with enhanced properties. researchgate.net
Furthermore, the inherent flexibility provided by the dodecyl group in this compound can be advantageous when blending with more rigid polymers, potentially leading to materials with a balanced profile of stiffness and toughness. Research on blending different bio-based benzoxazine monomers has shown that copolymerization can lead to enhanced thermal properties and cross-linking density. rsc.org
The following table outlines potential polymer blending strategies for poly(this compound) and the anticipated property improvements based on analogous systems.
| Blend Partner | Blend Ratio (wt./wt.) | Rationale and Expected Properties in Analogous Systems | Potential Application for Hybrid Material |
| Epoxy Resin | 20/80 to 80/20 | Improved toughness, adhesion, and thermal stability through co-reaction. researchgate.net | High-performance adhesives and structural composites. |
| Polyurethane | 30/70 to 70/30 | Enhanced flexibility, impact resistance, and abrasion resistance. | Flexible coatings and elastomers. |
| Polycarbonate | 25/75 to 75/25 | Increased toughness and dimensional stability. | Engineering thermoplastics with improved heat resistance. |
| Bismaleimide | 40/60 to 60/40 | High-temperature performance and improved mechanical strength at elevated temperatures. | Aerospace components and high-temperature adhesives. |
Note: The data in this table is illustrative and based on research on other polybenzoxazine blends. The actual performance of blends with poly(this compound) would need to be experimentally determined.
Surface Engineering and Coating Applications Based on Polybenzoxazines
The unique properties of polybenzoxazines derived from this compound, particularly their inherent hydrophobicity and excellent chemical resistance, make them ideal candidates for advanced surface engineering and high-performance coating applications.
The long dodecyl chain in the this compound monomer is a key contributor to the hydrophobicity of the resulting polymer. This inherent property can be further enhanced to achieve superhydrophobicity through various surface modification techniques.
Detailed Research Findings:
Research has demonstrated that polybenzoxazine surfaces can be rendered superhydrophobic by creating a hierarchical surface roughness, often through the incorporation of nanoparticles like silica. nycu.edu.tw The combination of the low surface energy of the polybenzoxazine and the surface roughness leads to water contact angles exceeding 150°, characteristic of superhydrophobic surfaces. researchgate.net A study on a trifunctional polybenzoxazine coating exhibited a high water contact angle of 146°. researchgate.net
The dodecyl group in poly(this compound) is expected to significantly lower the surface energy, making it an excellent base material for creating robust superhydrophobic coatings. The development of such coatings is of great interest for applications requiring self-cleaning and water-repellent properties.
Polybenzoxazine coatings are known for their excellent barrier properties against corrosive agents due to their low water absorption and high cross-linking density. researchgate.netnih.gov The presence of the hydrophobic dodecyl chain in poly(this compound) is anticipated to further enhance these protective capabilities.
Detailed Research Findings:
Studies on various polybenzoxazine coatings have shown their effectiveness in protecting metal substrates from corrosion. nih.gov For example, a polybenzoxazine coating on mild steel demonstrated a corrosion protection efficiency of over 98%. researchgate.net The dense cross-linked network of the cured polybenzoxazine acts as a physical barrier, preventing the ingress of moisture and corrosive ions. nih.gov
The hydrophobic nature imparted by the dodecyl group would provide an additional layer of protection by repelling water from the coated surface. This makes poly(this compound) a promising candidate for developing durable anti-corrosion coatings for applications in marine environments, infrastructure, and automotive industries.
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine applications. The development of effective anti-fouling coatings is a critical area of research.
Detailed Research Findings:
Research into bio-based polybenzoxazines has shown that the incorporation of long alkyl chains can lead to efficient anti-fouling properties. researchgate.net The low surface energy of such coatings can prevent the adhesion of fouling organisms. researchgate.net In one study, a polybenzoxazine with long alkyl chains demonstrated a 94.5% antibacterial rate and excellent real-sea antifouling performance. researchgate.net
The dodecyl chain in this compound provides a similar structural motif that is expected to yield significant anti-fouling capabilities. The low surface energy and hydrophobic nature of the resulting polymer surface would create an environment that is less conducive to the settlement and adhesion of marine organisms. This makes poly(this compound) a highly promising material for the formulation of environmentally friendly, non-toxic anti-fouling coatings for ships, marine structures, and underwater sensors.
Development of Stimuli-Responsive Materials Incorporating Benzoxazine Moieties
The incorporation of benzoxazine moieties, such as those derived from this compound, into polymer structures offers a promising avenue for the development of advanced stimuli-responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli, such as temperature and pH. The versatility of benzoxazine chemistry allows for the molecular design of polymers with tailored responsive behaviors.
The ring-opening polymerization of benzoxazine monomers leads to the formation of polybenzoxazine networks rich in phenolic hydroxyl groups and tertiary amine functionalities. These groups can participate in hydrogen bonding and are sensitive to changes in the surrounding environment. For instance, the amine groups can be protonated in acidic conditions, leading to changes in polymer conformation and solubility, thus imparting pH-responsiveness.
While specific studies on this compound are not extensively detailed in the literature, the general principles of benzoxazine chemistry suggest its potential in creating thermo-responsive materials. The lower polymerization temperatures that can be achieved with certain benzoxazine formulations are advantageous for creating hybrid materials with temperature-sensitive components. The polymerization behavior, which can be influenced by the nature of the substituents on the benzoxazine ring, allows for control over the crosslinking density and, consequently, the mechanical and thermal properties of the resulting polymer network.
The table below summarizes the types of stimuli-responsive behaviors observed in the broader class of benzoxazine-containing polymers and the underlying mechanisms, which could be extrapolated to systems incorporating this compound.
| Stimulus | Responsive Behavior | Underlying Mechanism | Potential Application |
| Temperature | Change in solubility (Lower Critical Solution Temperature - LCST) | Alteration of hydrogen bonding between polymer and water | Smart coatings, drug delivery |
| pH | Swelling/deswelling, dissolution | Protonation/deprotonation of amine groups in the polymer backbone | Biosensors, controlled release |
| Light | Isomerization, degradation | Incorporation of photo-sensitive moieties into the benzoxazine structure | Optical switches, data storage |
Exploration of Optoelectronic and Photophysical Applications of Benzoxazine-Derived Materialsntu.edu.tw
Materials derived from benzoxazine precursors are gaining attention for their potential in optoelectronic and photophysical applications due to their unique electronic properties and thermal stability. mdpi.com The aromatic structure inherent to benzoxazines, combined with the flexibility of molecular design, allows for the synthesis of polymers with tunable optical and electronic characteristics. mdpi.com The incorporation of specific chromophores or electroactive moieties into the benzoxazine structure can lead to materials with tailored photoluminescence, photochromic, and electrochromic properties.
Investigations into Photoluminescence Propertiesntu.edu.tw
Several studies have demonstrated that benzoxazine derivatives can exhibit significant photoluminescence. mdpi.comresearchgate.netacs.org The emission properties are largely dependent on the molecular structure, particularly the nature of the phenolic and amine precursors used in their synthesis. For instance, thymol-based benzoxazines have been shown to emit blue light upon excitation. mdpi.com The introduction of fluorophores into the benzoxazine backbone is a common strategy to enhance their luminescent properties.
The photoluminescent behavior of materials derived from this compound would be influenced by the dodecyl group, which could affect molecular packing and intermolecular interactions, thereby influencing the quantum yield and emission spectra. While specific data for this compound is not available, the general findings for analogous benzoxazines are promising.
The following table presents representative photoluminescence data for various benzoxazine derivatives, illustrating the range of emission colors and quantum yields that can be achieved.
| Benzoxazine Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Quantum Yield (Φ) |
| Thymol-based benzoxazines | 275 - 315 | 425 - 450 | Blue | Not Reported |
| 9,10-bis(6-ethynyl-3-phenyl-3,4-dihydro-1,3-benzoxazine)anthracene | Not Specified | Not Specified | Not Specified | 81% |
| Naphthoxazine-based polymers | Not Specified | Not Specified | Blue | Not Reported |
Research on Photochromic and Electrochromic Behaviorsntu.edu.tw
Photochromism , the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in certain benzoxazine compounds. vu.ltvu.lt This property is often associated with a reversible ring-opening and closing mechanism of the oxazine (B8389632) ring induced by light. vu.lt Such materials have potential applications in high-density data storage and molecular switches. vu.ltvu.lt Quantum chemical studies on indolo[2,1-b] ntu.edu.twvu.ltbenzoxazine have provided insights into the structural changes that occur during the photochromic transition. vu.lt
Electrochromism , the reversible change in optical properties induced by an applied electrical potential, is another area of interest for benzoxazine-derived materials. ntu.edu.tw By incorporating electroactive units like triarylamines into the polybenzoxazine structure, materials with multi-colored electrochromic behavior and high contrast ratios in both the visible and near-infrared regions have been developed. ntu.edu.tw These materials are promising for applications in smart windows, displays, and military camouflage. mdpi.com
The table below summarizes the observed photochromic and electrochromic properties in representative benzoxazine systems.
| Property | Benzoxazine System | Observed Behavior | Potential Application |
| Photochromism | Indolo[2,1-b] ntu.edu.twvu.ltbenzoxazine | Reversible ring-opening upon UV excitation | Molecular-scale electronics, data storage |
| Electrochromism | Polybenzoxazines with triarylamine moieties | Multi-colored transitions (colorless to green, blue, and blackish blue) with high contrast ratio | Smart windows, electrochromic displays |
Future Research Directions and Emerging Paradigms for 3 Dodecyl 3,4 Dihydro 1h 2,3 Benzoxazine
Precision Synthesis and Stereoselective Control in Dihydrobenzoxazine Chemistry
The foundational synthesis of benzoxazine (B1645224) monomers, including 3-dodecyl-3,4-dihydro-1H-2,3-benzoxazine, is typically achieved through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde (B43269). nih.govkpi.ua This one-pot reaction is valued for its efficiency but offers limited control over the finer points of molecular architecture, particularly stereochemistry. nih.govacs.org
Future research must focus on moving beyond these traditional methods to achieve more precise synthetic control. The oxazine (B8389632) ring in dihydrobenzoxazines is not planar and typically adopts a half-chair conformation. mdpi.com This inherent chirality presents an opportunity for stereoselective synthesis, which could lead to polybenzoxazines with highly ordered structures and potentially novel chiroptical or mechanical properties. The evolution of predictive models and advanced synthetic strategies in organic chemistry provides a framework for tackling this challenge. rsc.org Investigating reaction conditions, such as temperature, solvent effects, and reactant ratios, is a crucial first step, as these factors are known to influence benzoxazine synthesis and purity. researchgate.netresearchgate.net The development of chiral catalysts or auxiliaries specifically for the Mannich condensation could enable the selective formation of one enantiomer over the other, a significant leap forward in dihydrobenzoxazine chemistry.
Application of Advanced In-Situ Characterization Techniques for Polymerization Monitoring
Understanding the kinetics and mechanism of the ring-opening polymerization (ROP) of this compound is critical for controlling the properties of the final thermoset. Advanced in-situ characterization techniques are indispensable for monitoring the polymerization process in real-time.
Differential Scanning Calorimetry (DSC) is a widely used technique to study the thermal behavior of benzoxazine monomers, identifying the exothermic peak corresponding to the ROP. acs.orgacs.orgacs.org However, for a more detailed molecular-level understanding, spectroscopic methods are paramount. In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly powerful for tracking the chemical transformations during curing. nih.gov This technique allows researchers to monitor the disappearance of characteristic oxazine ring bands and the simultaneous emergence of phenolic hydroxyl groups, providing direct insight into the reaction progress. nih.govkpi.uaresearchgate.net
Furthermore, rheological measurements can determine critical processing parameters like the gelation time (t_gel), defined as the crossover point of the storage modulus (G') and loss modulus (G''). nih.gov For a comprehensive analysis, combining these techniques is the most effective approach. For example, simultaneous thermogravimetric analysis (TGA) with gas-phase FTIR can be employed to identify and quantify any volatile products released during thermal transformation, offering clarity on the reaction mechanism. acs.orgacs.org Future studies should leverage these in-situ methods to build a complete kinetic and mechanistic profile for the polymerization of this compound.
Table 1: In-Situ Techniques for Monitoring Benzoxazine Polymerization
| Technique | Parameter Monitored | Information Gained |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Heat flow (exothermic peak) | Polymerization onset, peak, and end temperatures; enthalpy of polymerization. acs.orgacs.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Vibrational band intensity | Disappearance of oxazine ring modes (e.g., ~930 cm⁻¹, ~1236 cm⁻¹); appearance of phenolic -OH band (~3200-3700 cm⁻¹). nih.govkpi.ua |
| Rheology | Storage (G') and Loss (G'') Moduli | Viscosity changes, gel point determination, evolution of viscoelastic properties. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and peak integration | Structural changes in the monomer during catalytic polymerization. mdpi.com |
Rational Design of Novel Benzoxazine Monomers with Tailored Properties through Computational Approaches
Computational chemistry offers a powerful toolkit for accelerating the design and discovery of new materials. By simulating molecular behavior, researchers can predict the properties of novel benzoxazine monomers before their synthesis, saving significant time and resources. Molecular dynamics and ab initio calculations have been successfully used to predict the physical state of benzoxazine monomers by analyzing the alignment of electron-rich and electron-poor domains. usm.edu
For this compound, computational approaches can be used to:
Predict Polymer Properties: Simulate the cross-linked polybenzoxazine network to estimate key properties such as glass transition temperature (Tg), mechanical modulus, and thermal stability.
Guide Monomer Modification: Model the effects of adding other functional groups to the benzoxazine structure. For instance, incorporating silicon-containing moieties could enhance thermal stability, while adding fluorinated groups could further lower the surface energy.
Understand Structure-Property Relationships: Use Density Functional Theory (DFT) calculations to correlate electronic structure with observable properties, such as photophysical characteristics, providing a rational basis for designing monomers with specific functions. mdpi.com
Discovery and Development of Novel Catalytic Systems for Enhanced Benzoxazine Synthesis and Polymerization
A significant drawback of traditional benzoxazine resins is their high polymerization temperature, typically in the range of 180–250 °C. nih.gov This high thermal budget limits their application in certain areas, such as in composites with thermally sensitive components. Consequently, a major research thrust is the development of catalytic systems that can reduce the curing temperature of this compound.
A variety of catalytic strategies have emerged:
Lewis Acids: Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) have proven to be highly effective, capable of reducing the onset ROP temperature by nearly 100 °C. mdpi.com
Latent Catalysts: These systems remain dormant until activated by a trigger, such as heat. Specially designed ionic benzoxazines can act as latent catalysts, decomposing upon heating to initiate polymerization at a lower temperature. acs.org Similarly, p-toluenesulfonates can serve as thermally latent initiators. mdpi.com
In-Situ Generated Catalysts: Thioamides, derived from renewable sources, can tautomerize to form thiols in situ, which are known to catalyze the ring-opening of benzoxazines. nih.govacs.org The catalytic performance of these systems can be further enhanced by additives like Cu(II) benzoate. acs.org
Elemental Sulfur: Elemental sulfur has also been identified as an efficient catalyst for reducing the polymerization temperature of benzoxazines. nih.gov
Applying these advanced catalytic systems to this compound could significantly widen its processing window and enable its use in energy-efficient manufacturing processes.
Table 2: Emerging Catalytic Systems for Benzoxazine Polymerization
| Catalyst Type | Example(s) | Mechanism/Effect |
|---|---|---|
| Lewis Acids | Tris(pentafluorophenyl)borane | Acts as a strong acid to catalyze the cationic ROP, significantly lowering the curing temperature. mdpi.comacs.org |
| Latent Ionic Monomers | N-activated ionic benzoxazines | Decompose upon heating to generate a catalytic species that initiates polymerization. acs.org |
| In-Situ Catalysts | Thioamide + Cu(II) benzoate | Thioamide generates a thiol in-situ, which initiates ring-opening; Cu(II) enhances performance. acs.org |
| Elemental Additives | Elemental Sulfur | Triggers the formation of in-situ initiators that reduce the polymerization temperature. nih.gov |
Integration of this compound into Multifunctional Material Systems and Smart Coatings
The unique molecular structure of this compound, with its long, flexible alkyl chain, makes it an ideal candidate for creating multifunctional materials and smart coatings. Polybenzoxazines are already known for their excellent thermal stability, chemical resistance, and flame retardant properties. nih.govresearchgate.net The dodecyl group is expected to impart additional functionalities:
Hydrophobicity and Low Surface Energy: The nonpolar dodecyl chain will be driven to the surface of the cured material, creating a highly hydrophobic and potentially oleophobic coating. This is highly desirable for applications such as anti-fouling surfaces, moisture barriers for electronics, and easy-to-clean coatings.
Flexibility and Toughness: The long alkyl chain can act as an internal plasticizer, increasing the flexibility and fracture toughness of the otherwise rigid polybenzoxazine network. This could enable the development of high-performance flexible composites and adhesives.
Smart Coatings: By incorporating other functional moieties, this compound could be a key component in smart coating formulations. For example, it could be blended with corrosion inhibitors to create advanced protective coatings or combined with self-healing agents to produce materials with damage-repair capabilities.
The versatility of this monomer allows for its use as a primary resin, a reactive diluent to modify other thermosets, or as a building block for more complex copolymers, opening up a vast design space for next-generation materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine, and how can purity be validated?
- Methodological Answer : Microwave-assisted synthesis under solvent-free conditions is a common approach for benzoxazine derivatives, reducing reaction time and improving yield . For purity validation, combine chromatographic techniques (e.g., HPLC) with spectroscopic methods (NMR, IR) to confirm structural integrity. Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent verification via elemental analysis or mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzoxazine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is essential for resolving stereochemical configurations, as demonstrated in studies of 3,3′-ethane-1,2-diylbis-benzoxazine derivatives . Pair this with - and -NMR to confirm substituent positions and dynamic behavior. IR spectroscopy can validate functional groups like the oxazine ring .
Q. How can researchers design solvent-free protocols to improve the sustainability of benzoxazine synthesis?
- Methodological Answer : Replace traditional solvents with microwave irradiation or mechanochemical methods. For example, microwave synthesis of 3-phenyl-1,3-benzoxazine derivatives achieved 85–90% yields in 10–15 minutes, minimizing waste .
Advanced Research Questions
Q. How can contradictions in reported biological activities of benzoxazine derivatives be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, Fe concentration ranges in chemosensor studies). Replicate experiments under standardized conditions and perform meta-analyses of binding constants (e.g., 1.50 × 10 M for Fe in rhodamine-benzoxazine probes) . Use statistical tools to assess significance of variations .
Q. What strategies optimize the selectivity of benzoxazine-based chemosensors for specific metal ions?
- Methodological Answer : Introduce electron-withdrawing/donating substituents to modulate ligand-metal affinity. For instance, fluorinated groups enhance Fe selectivity by altering electron density on the oxazine ring. Validate selectivity via competitive binding assays with ions like Cu or Al .
Q. How do stereochemical variations in benzoxazine derivatives impact their pharmacological activity?
- Methodological Answer : Use enantioselective synthesis to isolate stereoisomers and compare their bioactivity. For example, anti-inflammatory activity in 3-phenyl-1,3-benzoxazine derivatives varies with substituent position, as shown in SAR studies . Pair this with molecular docking to predict binding interactions with target enzymes .
Q. What methodologies address stability challenges in benzoxazine derivatives during long-term storage?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures and humidity. Use DSC/TGA to assess thermal degradation profiles. Store compounds in inert atmospheres (argon) at –20°C to prevent oxidation, especially for derivatives with labile substituents .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the anomeric effect in benzoxazine ring systems?
- Methodological Answer : Synthesize derivatives with substituents like methoxy or chlorine at strategic positions. Compare X-ray structures (e.g., bond lengths and angles) with computational models (DFT) to quantify electronic and steric effects on ring conformation .
Q. What statistical approaches are recommended for analyzing dose-response relationships in benzoxazine bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC values. For example, antihepatotoxic activity of benzodioxane-oxadiazole derivatives was quantified via enzyme inhibition assays, with IC values reported using triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
